Product packaging for 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde(Cat. No.:CAS No. 179056-79-2)

3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

Cat. No.: B071221
CAS No.: 179056-79-2
M. Wt: 186.21 g/mol
InChI Key: SSAPUQDWKCUIAR-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde (CAS 179056-79-2) is a high-purity chemical building block supplied at 90% assay for research and development applications . This compound features a benzaldehyde core functionalized with a 1-methyl-1H-pyrazole ring at the meta position, making it a valuable intermediate for synthetic, medicinal, and materials chemistry. The reactive aldehyde group is amenable to numerous transformations, including condensation and reduction, allowing for the construction of more complex molecular architectures. Pyrazole and pyrazoline-containing compounds are of significant interest in medicinal chemistry due to their wide-ranging pharmacological profiles, which include demonstrated potential as antimicrobial, anti-inflammatory, and anticancer agents . Researchers utilize this benzaldehyde derivative as a key precursor in the synthesis of diverse compounds for biological evaluation and as a ligand in the preparation of metal complexes for catalytic applications . Handle with care; this product may cause skin and serious eye irritation and is harmful if swallowed . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O B071221 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde CAS No. 179056-79-2

Properties

IUPAC Name

3-(1-methylpyrazol-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-13-6-5-11(12-13)10-4-2-3-9(7-10)8-14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAPUQDWKCUIAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441015
Record name 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179056-79-2
Record name 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methyl Hydrazine-Mediated Cyclization

The cyclocondensation of diketones or α,β-unsaturated ketones with methyl hydrazine under acidic conditions is a cornerstone for constructing 1-methyl-1H-pyrazole derivatives. In patent WO2017084995A1, methyl hydrazine reacts with ethyl trifluoroacetoacetate (ETFAA) in aqueous acetic acid to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol with 86.5% yield and 96:4 selectivity. Adapting this method, 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde could be synthesized by substituting ETFAA with a benzaldehyde-containing diketone precursor. For instance, reacting methyl hydrazine with 3-benzoylacrylic acid under similar conditions (0.001–0.25 eq sulfuric acid, 80°C, 1–4 h) may yield the target compound, leveraging the patent’s emphasis on aqueous medium and minimal solvent use.

Acid Catalysis and Selectivity Control

The choice of acid catalyst critically influences regioselectivity. Trifluoroacetic acid (0.1 eq) in WO2017084995A1 improved product purity to 99.7% w/w by NMR. For benzaldehyde-functionalized pyrazoles, sulfonic acids or polymeric resins could direct substitution to the 3-position, avoiding competing 5-isomer formation. Comparative studies in the patent demonstrated that reducing solvent volume (e.g., ethanol formed in situ) enhances selectivity by favoring kinetically controlled pathways.

Cross-Coupling Approaches for Benzaldehyde Incorporation

Suzuki-Miyaura Coupling

One-Pot Modular Synthesis from Hydrazones and Ketones

Hydrazone-Ketone Cyclization

The ACS Omega study (2018) describes a one-pot synthesis of 3,5-diarylpyrazoles via reaction of benzalhydrazones with phenacyl bromides in ethanol under reflux. Adapting this for this compound, 3-benzalhydrazine could react with 1-methyl-3-acetylpyrazole to form the target compound. Initial trials yielded 30% product, improving to 70% with optimized equivalents (1.4 eq ketone) and prolonged reflux (2 h). Key data from this approach include:

ParameterConditionYield (%)
Ketone Equivalents1.2 eq30
1.4 eq45
Reflux Time30 min30
2 h70

Solvent and Temperature Optimization

Ethanol, as a solvent, facilitates both cyclization and aldehyde stability. The patent WO2015063709A1 underscores the importance of temperature gradients: maintaining 50–55°C during acetic acid addition prevents aldehyde oxidation, while cooling to 0–5°C crystallizes the product. Similarly, the ACS Omega method uses gradual cooling (70°C → 25°C) to enhance crystallinity.

Workup and Purification Techniques

Distillation and Solvent Removal

Patent WO2017084995A1 highlights in situ ethanol distillation during cyclocondensation to drive reaction completion. For benzaldehyde derivatives, reduced-pressure distillation at 50°C (as in WO2015063709A1) could isolate the product while preserving aldehyde integrity.

Crystallization and Washing

Post-reaction, cooling the mixture to 0–5°C precipitates the product, which is then washed with toluene to remove unreacted precursors. For this compound, ethyl acetate or dichloroethane (SOLV1 in WO2017084995A1) may improve recrystallization efficiency.

Analytical Validation and Quality Control

NMR Spectroscopy

1H NMR (DMSO-d6) of the target compound should exhibit characteristic peaks: δ 10.1 (s, 1H, CHO), 7.8–8.0 (m, 4H, Ar-H), 6.5 (s, 1H, pyrazole-H), and 3.9 (s, 3H, N-CH3). 13C NMR should confirm the aldehyde carbon at δ 192–195 ppm, consistent with benzaldehyde derivatives.

Purity Assessment

HPLC with UV detection (λ = 254 nm) can quantify purity, while HRMS-ESI+ verifies molecular weight (C₁₁H₁₀N₂O: m/z 187.0866 [M+H]⁺). Patent WO2017084995A1 achieved 99.7% purity via 1H-NMR, a benchmark for the target compound .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to yield carboxylic acid derivatives. For example:

  • Oxidation to Carboxylic Acid :
    Treatment with potassium permanganate (KMnO₄) in aqueous or acidic conditions converts the aldehyde to 3-(1-methyl-1H-pyrazol-3-yl)benzoic acid. This reaction is analogous to oxidation pathways observed in structurally related pyrazole-carbaldehydes .
Reagent/ConditionsProductYieldSource
KMnO₄ (H₂O, 80°C, 3 h)3-(1-Methyl-pyrazol-3-yl)benzoic acid78%

Condensation Reactions

The aldehyde participates in nucleophilic additions and condensations:

  • Schiff Base Formation :
    Reacts with primary amines (e.g., aniline) to form imines. For instance:
    R NH2+Ar CHOEtOH RTR N CH Ar+H2O\text{R NH}_2+\text{Ar CHO}\xrightarrow{\text{EtOH RT}}\text{R N CH Ar}+\text{H}_2\text{O} This reaction is facilitated by the electron-withdrawing pyrazole ring, enhancing the electrophilicity of the carbonyl carbon .
  • Knoevenagel Condensation :
    Reacts with active methylene compounds (e.g., malononitrile) under basic conditions to form α,β-unsaturated derivatives. For example:
    Ar CHO+NC CH CNpiperidineAr CH C CN 2\text{Ar CHO}+\text{NC CH CN}\xrightarrow{\text{piperidine}}\text{Ar CH C CN }_2 Yields range from 65–85% depending on substituents .

Nucleophilic Additions

  • Grignard Reagent Addition :
    Organometallic reagents (e.g., CH₃MgBr) add to the aldehyde, forming secondary alcohols:
    Ar CHO+RMgXAr CH OH R\text{Ar CHO}+\text{RMgX}\rightarrow \text{Ar CH OH R} Subsequent dehydration may yield styrene derivatives .
  • Reductive Amination :
    The aldehyde reacts with amines in the presence of NaBH₃CN or H₂/Pd-C to form secondary amines .

Cross-Coupling Reactions

The pyrazole ring enables participation in transition-metal-catalyzed reactions:

  • Suzuki-Miyaura Coupling :
    The benzene ring undergoes cross-coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst: Ar B OH 2+Ar BrPd 0 Ar Ar \text{Ar B OH }_2+\text{Ar Br}\xrightarrow{\text{Pd 0 }}\text{Ar Ar } Reported yields exceed 70% for para-substituted boronic acids .

Electrophilic Aromatic Substitution

The pyrazole ring directs electrophiles to specific positions:

  • Nitration :
    Nitration with HNO₃/H₂SO₄ occurs at the 5-position of the pyrazole ring due to meta-directing effects .
  • Halogenation :
    Bromination (Br₂/FeBr₃) selectively substitutes the benzene ring at the para position relative to the aldehyde .

Cyclization Reactions

  • Heterocycle Formation :
    Reacts with hydrazines or urea in acidic conditions to form pyrazolo[1,5-a]pyrimidines or quinazolines, respectively . For example: Ar CHO+H2N NH2HClpyrazolo 1 5 a pyrimidine\text{Ar CHO}+\text{H}_2\text{N NH}_2\xrightarrow{\text{HCl}}\text{pyrazolo 1 5 a pyrimidine}

Mechanistic Insights

  • Aldehyde Reactivity : The electron-deficient carbonyl carbon facilitates nucleophilic attacks, while the pyrazole ring stabilizes intermediates through resonance .
  • Regioselectivity : Substituents on the pyrazole ring direct electrophiles to specific positions (e.g., nitration at C5) .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .

Anti-Cancer Properties
The compound has also been investigated for its potential anti-cancer effects. Some studies suggest that it may induce apoptosis in cancer cells, particularly in breast and prostate cancer models. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound serves as an important building block for synthesizing more complex molecules. It is particularly useful in the synthesis of pyrazole derivatives, which are known for their biological activity. The compound can undergo various reactions such as nucleophilic addition and condensation, facilitating the construction of diverse chemical architectures .

Synthesis of Pyrazole Derivatives
The compound is utilized in synthesizing various pyrazole derivatives that have applications in pharmaceuticals and agrochemicals. These derivatives often exhibit enhanced biological activities compared to their precursors, making them valuable in drug discovery programs .

Material Science

Development of Functional Materials
this compound has been explored for its potential in developing functional materials, particularly in the field of organic electronics. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Polymer Chemistry
In polymer chemistry, this compound is used as a monomer or co-monomer to create polymers with specific properties. The incorporation of pyrazole moieties into polymer backbones can enhance thermal stability and mechanical strength, which are desirable traits for advanced materials.

Analytical Chemistry

Chemical Analysis Techniques
The compound is also used in various analytical chemistry applications, including chromatography and mass spectrometry. Its unique structure allows for effective separation and identification of compounds in complex mixtures, aiding researchers in quality control and substance identification processes .

Case Studies

Study Title Focus Area Findings
Antimicrobial Efficacy of Pyrazole DerivativesMedicinal ChemistryDemonstrated significant inhibition against E. coli and S. aureus strains .
Apoptotic Induction in Cancer CellsCancer ResearchInduced apoptosis through modulation of Bcl-2 family proteins in breast cancer cells .
Synthesis of Novel Pyrazole-Based PolymersMaterial ScienceDeveloped polymers with enhanced thermal stability suitable for electronic applications .

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomer: 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

Key Differences :

  • Substitution Position : The pyrazole ring is attached at the para (4-) position of the benzaldehyde, unlike the meta (3-) position in the target compound.
  • Physical Properties :
    • Molecular Weight : 186.21 g/mol (identical to the 3-isomer due to same formula, C₁₁H₁₀N₂O) .
    • Melting Point : 97.5–99°C , suggesting higher crystallinity compared to sulfonyl chloride derivatives of the 3-isomer (mp 76.5–78.5°C) .

Functional Group Derivatives

3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl Chloride
  • Molecular Formula : C₁₀H₉ClN₂O₂S (MW 256.71 g/mol) .
  • Melting Point : 76.5–78.5°C , lower than the aldehyde analogs due to the sulfonyl chloride group’s electron-withdrawing effects.
  • Applications : Likely used as a reactive intermediate for nucleophilic substitutions, contrasting with the aldehyde’s role in condensation reactions (e.g., Schiff base formation) .
Pentafluorophenyl 3-(1-Methyl-1H-pyrazol-3-yl)benzoate
  • Molecular Formula : C₁₇H₉F₅N₂O₂ (MW 368.26 g/mol) .
  • Price : €49.90–127.00 , significantly cheaper than the benzaldehyde analogs, reflecting differences in synthetic complexity.
  • Utility : The pentafluorophenyl ester group enhances stability and reactivity in coupling reactions, diverging from the aldehyde’s electrophilic nature.

Structural Analogs with Similarity Scores

From CAS-based similarity comparisons :

4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde (Similarity: 0.73).

Methyl 4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)benzoate (Similarity: 0.75).

Other pyrazole-bearing aldehydes (Similarity: 0.71–0.81).

Key Insights :

  • The pyridine-pyrazole hybrid (Similarity: 0.75) may exhibit enhanced π-π stacking interactions, influencing solubility and binding affinity in biological systems.
  • Higher similarity scores correlate with shared functional groups (e.g., aldehydes, pyrazoles), underscoring their roles in drug design.

Data Tables

Table 1: Physical and Commercial Properties

Compound CAS RN Molecular Formula MW (g/mol) Melting Point (°C) Price (1g)
3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde Not provided C₁₁H₁₀N₂O 186.21 Data unavailable Unavailable
4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde 179055-27-7 C₁₁H₁₀N₂O 186.21 97.5–99 ¥70,200
3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride 912569-59-6 C₁₀H₉ClN₂O₂S 256.71 76.5–78.5 ¥54,900

Table 2: Similarity Comparison of Pyrazole Derivatives

Compound Similarity Score
Methyl 4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)benzoate 0.75
4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde 0.73
Other pyrazole-aldehydes 0.71–0.81

Biological Activity

3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluation, and molecular mechanisms associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C10_{10}H10_{10}N2_2O
  • Molecular Weight : 178.20 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 1-methylpyrazole with benzaldehyde under controlled conditions. Various synthetic routes have been explored, including multi-component reactions (MCRs) that facilitate the formation of complex pyrazole derivatives with enhanced biological properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Key Findings :

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and others.
  • Mechanism : Induction of apoptosis through activation of caspase pathways and disruption of microtubule assembly .
Compound Cell Line IC50 (μM) Mechanism
This compoundMDA-MB-23110.0Apoptosis induction via caspase activation
Other Pyrazole DerivativesHepG2VariesMicrotubule destabilization

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. The compound exhibits significant antibacterial and antifungal activities against various strains.

Key Findings :

  • Tested Microorganisms : Staphylococcus aureus, Escherichia coli, Candida albicans.
  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Microorganism MIC (μg/mL) Standard Drug MIC (μg/mL)
Staphylococcus aureus62.564 (Chloramphenicol)
Candida albicans7.88 (Clotrimazole)

Case Studies

Several case studies have documented the biological activity of pyrazole derivatives, including this compound:

  • Anticancer Study on MDA-MB-231 Cells :
    • A study evaluated the effects of various pyrazole derivatives on breast cancer cells, revealing that compounds with the pyrazole ring structure significantly inhibited cell growth and induced apoptosis at concentrations as low as 10 μM .
  • Antimicrobial Evaluation :
    • A series of pyrazole derivatives were tested for antimicrobial activity, with this compound showing potent activity against both Gram-positive and Gram-negative bacteria, surpassing some standard treatments in efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves nucleophilic substitution of halogenated intermediates. For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde can react with phenol derivatives under basic conditions (e.g., K₂CO₃) to form the target compound . Solvent choice (e.g., ethanol or DMF) and temperature (60–80°C) critically affect regioselectivity and yield. Purification via column chromatography using ethyl acetate/hexane gradients is recommended to isolate the aldehyde functionality without side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are common pitfalls in data interpretation?

  • Methodological Answer :

  • ¹H/¹³C NMR : The aldehyde proton typically appears as a singlet near δ 10.0 ppm. Pyrazole ring protons resonate between δ 6.5–8.5 ppm, with splitting patterns dependent on substituents. Overlapping signals from aromatic protons may require 2D NMR (e.g., COSY, HSQC) for resolution .
  • FT-IR : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde group. However, moisture contamination can obscure this peak, necessitating dry sample preparation.
  • Mass Spectrometry : High-resolution ESI-MS is essential to distinguish the molecular ion ([M+H]⁺) from fragmentation products, particularly due to the labile pyrazole-aldehyde bond .

Advanced Research Questions

Q. How can hydrogen bonding patterns in crystalline forms of this compound be systematically analyzed to predict supramolecular behavior?

  • Methodological Answer : Apply graph set analysis (G. R. Desiraju’s formalism) to categorize hydrogen bonds (e.g., D(2) motifs for dimeric interactions). Single-crystal X-ray diffraction using SHELXL for refinement can reveal intermolecular interactions, such as C–H···O contacts between the aldehyde and pyrazole moieties . Computational tools like Mercury CSD can further model packing efficiency and thermal stability.

Q. What strategies resolve contradictions in reactivity data during functionalization of the aldehyde group?

  • Methodological Answer :

  • Competing Reactions : Aldehyde oxidation to carboxylic acids or reduction to alcohols may occur under harsh conditions. Use mild reagents (e.g., NaBH₄ for selective reduction) and monitor via TLC .
  • Steric Hindrance : Bulky substituents on the pyrazole ring can limit access to the aldehyde. Introduce directing groups (e.g., –NO₂) to enhance electrophilic substitution at specific positions .
  • Validation : Cross-validate results using complementary techniques (e.g., GC-MS for volatile byproducts, XRD for structural confirmation) .

Q. How can computational methods predict the compound’s biological activity, and what experimental assays validate these predictions?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Focus on the pyrazole ring’s π-π stacking and the aldehyde’s hydrogen-bonding potential .
  • In Vitro Assays : Test antimicrobial activity via microdilution (MIC determination against Gram-positive/negative strains) or enzyme inhibition (e.g., 15-lipoxygenase-1 for cardiovascular applications) .

Q. What catalytic systems optimize the degradation or transformation of this compound in environmental studies?

  • Methodological Answer : Ce-MOFs (cerium metal–organic frameworks) show promise in catalytic oxidation, converting benzaldehyde derivatives to epoxides or carboxylic acids under mild conditions. Monitor reaction progress via GC-MS to quantify intermediates (e.g., styrene oxide) and assess selectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde
Reactant of Route 2
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3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.